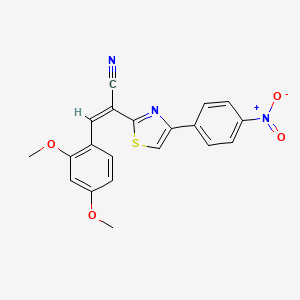

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

説明

特性

IUPAC Name |

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-17-8-5-14(19(10-17)27-2)9-15(11-21)20-22-18(12-28-20)13-3-6-16(7-4-13)23(24)25/h3-10,12H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKGZMNCQSBHQF-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Coupling with Nitrophenyl Group: The thiazole intermediate is then coupled with a 4-nitrophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the thiazole-nitrophenyl intermediate with 2,4-dimethoxybenzaldehyde in the presence of a base, such as piperidine, to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

科学的研究の応用

Chemistry

In chemistry, (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and medicinal chemistry research.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

作用機序

The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups are likely involved in binding to molecular targets, while the acrylonitrile moiety may participate in covalent interactions.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Fluorophenyl substituents (e.g., in ) may improve fluorescence quantum yields due to reduced non-radiative decay.

- Acrylonitrile Substituents: Methoxy groups (as in the target compound) improve solubility in polar solvents compared to halogenated or amino-substituted analogs . Hydroxy-methoxy combinations (e.g., ) enable hydrogen bonding, influencing crystal packing and melting points.

Physicochemical Properties

Comparative data from analogs suggest:

生物活性

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its molecular formula . The structural features include:

- Thiazole ring : Known for its role in various biological activities.

- Acrylonitrile moiety : Implicated in cytotoxicity.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.48 | Induces apoptosis via DNA interaction |

| HCT116 (Colon Cancer) | 4.53 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.00 | Cell cycle arrest |

Case Study : In a study evaluating various thiazole derivatives, the compound exhibited significant growth inhibition against MCF7 and HCT116 cell lines with IC50 values of 5.48 µM and 4.53 µM, respectively. This indicates a promising potential for further development as an anticancer agent .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. The following table outlines its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Bactericidal |

| Escherichia coli | 0.30 µg/mL | Bacteriostatic |

| Candida albicans | 0.35 µg/mL | Fungicidal |

Research Findings : A series of thiazole derivatives were tested for antimicrobial activity, revealing that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and phenyl rings significantly affect biological activity:

- Substituents on the thiazole ring : Electron-withdrawing groups enhance cytotoxicity.

- Dimethoxy substitution : Increases lipophilicity, aiding in membrane permeability.

Notable Findings from SAR Studies

- Electron-withdrawing groups at position 4 of the phenyl ring increase anticancer activity.

- Hydrophobic interactions with cellular membranes are critical for enhanced bioactivity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z) of this acrylonitrile derivative be validated experimentally?

- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between protons on the thiazole ring and the 2,4-dimethoxyphenyl group. For example, cross-peaks between the thiazole C-H and the methoxy protons in the (Z)-isomer confirm spatial proximity . X-ray crystallography is definitive for absolute configuration determination if single crystals are obtainable .

Q. What are optimal conditions for synthesizing this compound with high regioselectivity?

- Synthetic Protocol :

- Step 1 : Condense 4-(4-nitrophenyl)thiazol-2-amine with 2,4-dimethoxybenzaldehyde via Knoevenagel condensation (catalytic piperidine, ethanol, reflux, 12h).

- Step 2 : Introduce the nitrile group via nucleophilic substitution with cyanomethylphosphonium salt under inert atmosphere (yield: ~65%) .

- Key Parameters : Maintain pH > 9 to prevent premature cyclization; monitor reaction progress via TLC (hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm) and nitrophenyl aromatic protons (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .

- HRMS : Validate molecular ion peak [M+H]+ at m/z 434.0921 (calculated for C₂₁H₁₈N₃O₄S) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and 2,4-dimethoxyphenyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing nitro group on the thiazole ring deactivates the α-carbon of acrylonitrile, reducing susceptibility to nucleophilic attack. Conversely, electron-donating methoxy groups on the phenyl ring enhance conjugation, stabilizing intermediates in Suzuki-Miyaura couplings .

- Experimental Validation : Compare reaction rates with substituent variants (e.g., 4-methylphenyl vs. 4-nitrophenyl) using kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Analysis Framework :

- Confounding Factors : Variations in assay conditions (e.g., serum concentration in cell viability assays) may alter bioavailability. Standardize protocols using ISO-certified reagents .

- SAR Studies : Modify the thiazole C4 substituent (e.g., replace nitro with chloro) and test against kinase targets (e.g., EGFR, IC₅₀ comparison) to isolate electronic vs. steric effects .

Q. How can computational modeling predict interactions of this compound with cytochrome P450 enzymes?

- In Silico Workflow :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4I3G). Prioritize poses where the nitrile group aligns with heme iron for potential metabolic oxidation .

- MD Simulations : Analyze binding stability (RMSD < 2.0 Å over 50 ns) and hydrogen bonding with Thr309 and Glu374 residues .

Key Research Gaps

- Stereochemical Stability : Investigate Z→E isomerization under physiological conditions (pH 7.4, 37°C) using circular dichroism .

- Metabolic Pathways : Profile major metabolites via LC-MS/MS after hepatic microsome incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。